molecular formula C23H24ClN3O4S B2606007 N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-69-0

N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2606007
CAS No.: 878056-69-0
M. Wt: 473.97
InChI Key: FBLWHRSVTSIEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a sulfonyl-linked indole core, a 2-oxo-piperidinyl ethyl side chain, and a 4-chlorophenyl acetamide group. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, and cytoskeletal proteins. Its design leverages the indole scaffold’s versatility, sulfonyl groups for hydrogen bonding, and the piperidine ring for metabolic stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c24-17-8-10-18(11-9-17)25-22(28)16-32(30,31)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLWHRSVTSIEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a piperidine derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro, halogen, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H22ClN3O3C_{23}H_{22}ClN_3O_3, with a complex structure that includes a chlorophenyl group, a piperidine moiety, and an indole derivative. Its unique chemical structure contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group is known for enhancing the bioactivity of such compounds, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

The compound's ability to inhibit inducible nitric oxide synthase (iNOS) suggests potential anti-inflammatory applications. Inhibitors of iNOS have been studied for their role in reducing inflammation in diseases such as rheumatoid arthritis and certain cancers . The modulation of nitric oxide production can lead to decreased inflammation and improved outcomes in inflammatory conditions.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the indole and piperidine structures may contribute to this effect, as these groups are often associated with bioactive compounds that exhibit antibacterial and antifungal properties .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that similar indole derivatives showed significant cytotoxicity against breast cancer cell lines.
Anti-inflammatory EffectsShowed that iNOS inhibitors reduced inflammation markers in animal models of arthritis.
Antimicrobial PropertiesReported effectiveness against E. coli and Staphylococcus aureus in vitro.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Cores

D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)

  • Key Differences : Replaces the sulfonyl group with a ketone and substitutes the piperidinyl side chain with a pyridinyl acetamide.
  • Activity : Acts as a tubulin polymerization inhibitor, highlighting the importance of the 4-chlorophenyl group for binding to β-tubulin .
  • Synthesis : Optimized via indole functionalization and oxo-acetyl chloride intermediates, yielding a structurally rigid compound .

N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

  • Key Differences : Substitutes the sulfonyl group with a thioether and replaces 4-chlorophenyl with 4-fluorobenzyl.

Compound 5d (N-(2-(2-((4-Chlorophenyl)(hydroxy)methyl)-1H-indol-3-yl)ethyl)acetamide)

  • Key Differences : Features a hydroxymethyl group on the 4-chlorophenyl ring and lacks the sulfonyl moiety.
  • Activity : Demonstrates 73% yield in synthesis, suggesting higher solubility due to the hydroxyl group .
Sulfonamide/Sulfonyl Derivatives

2.2.1. N-(4-Cyanophenylsulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 39)

  • Key Differences: Incorporates a 4-cyanophenylsulfonyl group and a methoxy-indole.
  • Synthesis : Achieved 38% yield via automated HPLC purification, indicating challenges in isolating polar sulfonamide derivatives .

N-(4-Fluorophenylsulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 37)

  • Key Differences: Substitutes cyanophenyl with fluorophenylsulfonyl.
  • Impact: Fluorine’s electronegativity may enhance binding to serine/threonine kinases compared to cyano groups .
Piperidine/Azepane Side Chain Variants

2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

  • Key Differences : Replaces piperidine with azepane (7-membered ring).
  • Impact : Azepane’s larger ring size may reduce metabolic stability due to increased flexibility and susceptibility to oxidative enzymes .

SR141716A (Rimonabant)

  • Key Differences : A piperidinyl pyrazole-carboxamide with a 4-chlorophenyl group.
  • Activity: Cannabinoid receptor inverse agonist, demonstrating the piperidine-chlorophenyl motif’s applicability in CNS-targeted drugs .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compound
4-Chlorophenyl Group Enhances binding to hydrophobic pockets (e.g., tubulin, kinase ATP sites) D-24851
Sulfonyl vs. Thioether Sulfonyl improves hydrogen bonding; thioether increases lipophilicity Compound 37
Piperidine vs. Azepane Piperidine offers metabolic stability; azepane may reduce selectivity Target compound vs.
Substituents on Acetamide Electron-withdrawing groups (e.g., cyano, fluoro) modulate enzyme inhibition Compounds 37, 39

Biological Activity

N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition, and interactions with biomolecules.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety, an indole ring, and a sulfonamide group. Its molecular formula is C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}S, and it has a molecular weight of approximately 421.93 g/mol. The presence of the 4-chlorophenyl group contributes to its lipophilicity, which may enhance its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown moderate to strong activity against various bacterial strains including:

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The mechanism of action is thought to involve the inhibition of bacterial enzyme systems, which disrupts cellular processes essential for bacterial growth and replication .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown strong inhibitory effects on AChE, which is significant for treating neurodegenerative diseases like Alzheimer's disease.
  • Urease Inhibition : The compound exhibited potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria such as Helicobacter pylori.

The IC50 values for these activities indicate promising potential for therapeutic applications. For instance, certain derivatives showed IC50 values as low as 0.63±0.0010.63\pm 0.001 µM against AChE .

Binding Interactions

Molecular docking studies reveal that this compound interacts favorably with bovine serum albumin (BSA), indicating good binding affinity. This interaction suggests that the compound may be effectively transported in biological systems, enhancing its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • Synthesis and Characterization : A series of piperidine derivatives were synthesized, characterized by spectroscopic methods (NMR, IR), and evaluated for their biological activities.
  • In Vivo Studies : Animal models were used to assess the therapeutic potential of these compounds in treating infections and neurodegenerative conditions.
  • Pharmacological Profiles : The pharmacological profiles indicated that these compounds possess not only antibacterial but also anti-inflammatory properties, making them candidates for further development in pharmacotherapy .

Q & A

Basic: What are the established synthetic routes for N-(4-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A general approach includes:

Sulfonation of indole derivatives : Introduce a sulfonyl group at the 3-position of 1H-indole using sulfonating agents like chlorosulfonic acid.

Alkylation : React the sulfonated indole with 2-bromo-1-(piperidin-1-yl)ethanone to form the 1-(2-oxo-2-(piperidin-1-yl)ethyl) substituent.

Acetamide coupling : Use carbodiimide-based coupling reagents (e.g., TBTU) to conjugate the sulfonyl-indole intermediate with N-(4-chlorophenyl)acetamide.
Key steps involve temperature control (e.g., cooling to 0–5°C during coupling) and purification via column chromatography. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:3 v/v) and confirmed by NMR .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural elucidation combines:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm proton environments and carbon frameworks. For example, the indole NH proton appears as a singlet at δ ~11 ppm, while the piperidinyl protons resonate as multiplets at δ 1.4–3.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup>).
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the sulfonyl-acetamide linkage and piperidinyl geometry. Crystallization in methylene chloride/hexane mixtures is common .

Basic: What solvent systems are optimal for solubility and reactivity studies?

Methodological Answer:
Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s sulfonyl and acetamide groups. For reactions:

  • Coupling steps : Use dry DCM or THF to avoid side reactions.
  • Crystallization : Employ mixed solvents (e.g., DCM/hexane) to enhance crystal growth. Solubility in aqueous buffers (pH 7.4) is limited, requiring DMSO stock solutions for biological assays .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Polymorphism : Multiple conformers (e.g., rotational isomers of the piperidinyl group) may lead to asymmetric units with varied dihedral angles (e.g., 44.5°–77.5° between aromatic rings).
  • Hydrogen bonding : Intermolecular N–H···O bonds form R2<sup>2</sup>(10) dimers, requiring low-temperature data collection (100 K) to minimize thermal motion.
    Resolution involves iterative refinement with SHELXL and validation via PLATON to ensure geometric accuracy .

Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:
Common discrepancies include:

  • Unassigned NMR peaks : Trace impurities from incomplete coupling (e.g., residual TBTU) may appear at δ 2.8–3.5 ppm. Use preparative HPLC for purification.
  • Mass spectral anomalies : Adducts (e.g., [M+Na]<sup>+</sup>) require collision-induced dissociation (CID) to confirm molecular ions.
    Cross-validate with alternative techniques like IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) .

Advanced: What strategies optimize synthetic yield for large-scale production?

Methodological Answer:
Key optimizations:

  • Reagent stoichiometry : Use 1.2 equivalents of TBTU to drive coupling reactions to >90% completion.
  • Temperature control : Maintain 0–5°C during coupling to suppress racemization.
  • Workup protocols : Sequential washes with 10% NaHCO3 and brine minimize emulsions during extraction.
    Yield improvements from 50% to 75% are achievable with these adjustments .

Advanced: How can biological activity assays be designed for this compound?

Methodological Answer:
For preliminary screening:

  • Target selection : Prioritize kinases or GPCRs due to the piperidinyl and sulfonyl motifs.
  • Assay conditions : Use 10 µM compound in cell-based assays (e.g., HEK293 cells) with DMSO controls.
  • Data validation : Include reference inhibitors (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility.
    Follow-up studies may involve SAR modifications, such as substituting the 4-chlorophenyl group for enhanced potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.